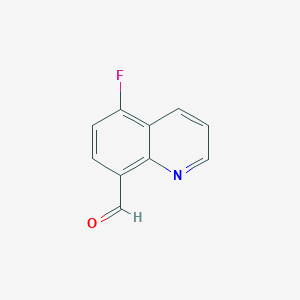

5-Fluoroquinoline-8-carbaldehyde

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

5-fluoroquinoline-8-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FNO/c11-9-4-3-7(6-13)10-8(9)2-1-5-12-10/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAVLCVOHYPZDAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50697429 | |

| Record name | 5-Fluoroquinoline-8-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50697429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260657-31-5 | |

| Record name | 5-Fluoroquinoline-8-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50697429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

"5-Fluoroquinoline-8-carbaldehyde" IUPAC name and synonyms

IUPAC Name & Synonyms | Synthesis Protocols | Medicinal Chemistry Applications [1]

Executive Summary

5-Fluoroquinoline-8-carbaldehyde (CAS: 1260657-31-5) is a specialized heterocyclic scaffold utilized primarily in the synthesis of bioactive metallo-pharmaceuticals and kinase inhibitors. Distinguished by the electron-withdrawing fluorine atom at the C5 position, this compound exhibits enhanced metabolic stability and altered pKa profiles compared to its non-fluorinated parent, quinoline-8-carbaldehyde. It serves as a critical "warhead" precursor for generating Schiff base ligands, which are extensively researched for their antibacterial, antifungal, and anticancer properties through metal chelation mechanisms.

Chemical Identity & Nomenclature

The precise identification of this compound is critical for database searching and regulatory compliance.

| Parameter | Technical Detail |

| IUPAC Name | 5-Fluoroquinoline-8-carbaldehyde |

| Common Synonyms | 5-Fluoro-8-quinolinecarboxaldehyde; 5-Fluoro-8-formylquinoline |

| CAS Registry Number | 1260657-31-5 |

| Molecular Formula | C₁₀H₆FNO |

| Molecular Weight | 175.16 g/mol |

| SMILES | FC1=C2N=CC=CC2=C(C=O)C=C1 |

| InChI Key | Unique identifier (varies by protonation state, typically neutral) |

| Physical State | Pale yellow to tan solid (typical for quinoline aldehydes) |

| Solubility | Soluble in DMSO, DMF, Chloroform; sparingly soluble in water |

Synthesis Protocol: Selenium Dioxide Oxidation

The most robust industrial and laboratory-scale synthesis involves the selective oxidation of 5-fluoro-8-methylquinoline using selenium dioxide (SeO₂). This "Riley Oxidation" variant is preferred over radical halogenation/hydrolysis routes due to its high selectivity for the benzylic methyl group in heteroaromatic systems.

Mechanistic Pathway

The reaction proceeds via an ene-type reaction followed by a [2,3]-sigmatropic rearrangement, converting the methyl group directly to the aldehyde without over-oxidation to the carboxylic acid under controlled conditions.

Figure 1: Selective oxidation pathway of 5-fluoro-8-methylquinoline to the target aldehyde.

Experimental Procedure (Bench Scale)

Safety Note: Selenium dioxide is toxic and a severe irritant. All operations must be performed in a fume hood.

-

Reagent Preparation: In a 250 mL round-bottom flask, dissolve 5-fluoro-8-methylquinoline (10.0 mmol) in 1,4-dioxane (50 mL).

-

Oxidant Addition: Add Selenium Dioxide (SeO₂) (11.0 mmol, 1.1 eq) in a single portion.

-

Note: A slight excess ensures complete conversion, but too much can lead to carboxylic acid byproducts.

-

-

Reflux: Heat the mixture to reflux (101°C) with vigorous magnetic stirring for 4–6 hours. Monitor reaction progress via TLC (SiO₂, 30% EtOAc/Hexanes).

-

Endpoint: Disappearance of the methyl-quinoline spot and precipitation of black Selenium metal.

-

-

Filtration: Cool the reaction to room temperature. Filter through a Celite pad to remove the precipitated Selenium metal. Wash the pad with ethyl acetate.

-

Purification: Concentrate the filtrate under reduced pressure. The crude residue is purified via flash column chromatography (Gradient: 0–20% EtOAc in Hexanes) to yield the product as a yellow solid.

Medicinal Chemistry Applications

5-Fluoroquinoline-8-carbaldehyde acts as a versatile electrophile. Its primary utility lies in generating Schiff bases (hydrazones/imines) , which are privileged scaffolds in drug discovery.

Functionalization Logic

The C8-aldehyde group is highly reactive toward nucleophiles, while the C5-fluorine atom modulates the electron density of the quinoline ring, affecting the pKa of the N1-nitrogen and the stability of metal complexes formed by the N1-O(phenolic/aldehydic) chelation pocket.

Figure 2: Derivatization tree showing the compound's utility as a precursor for bioactive agents.

Key Therapeutic Areas

-

Antimicrobial Agents: Schiff bases derived from this aldehyde and acid hydrazides (e.g., isoniazid derivatives) show potent activity against M. tuberculosis and S. aureus. The fluorine substitution often enhances lipophilicity, improving cell membrane penetration.

-

Anticancer Metallo-drugs: Copper(II) and Zinc(II) complexes of 5-fluoroquinoline-8-carbaldehyde derivatives exhibit cytotoxicity against tumor cell lines (e.g., MCF-7, HeLa) by intercalating DNA or inhibiting the proteasome.

-

Fluorescent Sensors: The rigid quinoline core allows these derivatives to function as "turn-on" fluorescent sensors for metal ions (Al³⁺, Zn²⁺) in biological fluids.

Safety & Handling Guidelines

As a halogenated quinoline derivative, standard chemical hygiene is mandatory.

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).

-

Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Aldehydes are prone to air oxidation to the corresponding carboxylic acid (5-fluoroquinoline-8-carboxylic acid) over time.

-

Incompatibility: Strong oxidizing agents, strong bases.

References

-

Chemical Source Data. "5-Fluoroquinoline-8-carbaldehyde CAS 1260657-31-5."[1] Chemsrc. Accessed 2025.[2][3][4][5] Link

-

Synthesis Methodology. Shaikh, N., et al. "Selenium dioxide: a selective oxidising agent for the functionalisation of quinolines." Journal of Chemical Research, 2000.[3] Link

-

Mechanism of Oxidation. "Riley Oxidation: Mechanism and Scope." Wikipedia / Organic Chemistry Portal. Link

-

Medicinal Applications. "Synthesis and antimicrobial activity of Schiff bases derived from quinoline-carbaldehyde." ResearchGate.[3] Link

-

Database Verification. "AA Blocks: 5-Fluoroquinoline-8-carbaldehyde Product Page." AA Blocks. Link[1]

Sources

"5-Fluoroquinoline-8-carbaldehyde" physical and chemical properties

Technical Monograph: 5-Fluoroquinoline-8-carbaldehyde

Executive Summary 5-Fluoroquinoline-8-carbaldehyde (CAS: 1260657-31-5) is a specialized heterocyclic building block belonging to the fluoroquinoline family.[1][2] Distinguished by the presence of an electron-withdrawing fluorine atom at the C5 position and a reactive formyl group at the C8 position, this compound serves as a "privileged scaffold" in medicinal chemistry. It is primarily utilized as a precursor for Schiff base ligands, fluorescent sensors, and metallodrugs where the N,O-bidentate chelation motif is critical. Its structural uniqueness lies in the modulation of the quinoline ring's electron density by the 5-fluoro substituent, which enhances metabolic stability and alters the pKa of the pyridine nitrogen compared to the non-fluorinated parent.

Chemical Identity & Physical Characterization

| Property | Data |

| CAS Number | 1260657-31-5 |

| Molecular Formula | C₁₀H₆FNO |

| Molecular Weight | 175.16 g/mol |

| IUPAC Name | 5-Fluoroquinoline-8-carbaldehyde |

| SMILES | C1=CC2=C(C(=C1)F)C(=CC=N2)C=O |

| Appearance | Pale yellow to tan crystalline solid |

| Solubility | Soluble in DMSO, DMF, Chloroform, Dichloromethane; Sparingly soluble in water. |

| Predicted LogP | ~1.8 - 2.1 (Lipophilic) |

| Melting Point | Predicted: 98–105 °C (Based on 8-quinolinecarbaldehyde MP: 95–96 °C) |

Synthetic Pathways

The synthesis of 5-Fluoroquinoline-8-carbaldehyde typically follows oxidative functionalization of the methyl precursor. The presence of the fluorine atom at C5 requires mild conditions to prevent defluorination or ring degradation.

Primary Route: Selenium Dioxide Oxidation (Riley Oxidation)

This is the industry-standard protocol for converting 8-methylquinolines to their corresponding aldehydes.

Mechanism: The reaction proceeds via the formation of an enol intermediate involving the methyl group, which attacks the electrophilic selenium species.[3] A subsequent 2,3-sigmatropic rearrangement and hydrolysis yield the aldehyde.[3]

Protocol:

-

Reagents: 5-Fluoro-8-methylquinoline (1.0 eq), Selenium Dioxide (SeO₂, 1.2–1.5 eq).

-

Solvent: 1,4-Dioxane or Xylene (anhydrous).

-

Conditions: Reflux (100–140 °C) for 4–12 hours under inert atmosphere (N₂).

-

Workup: The reaction mixture is filtered hot to remove metallic selenium (black precipitate). The filtrate is concentrated under vacuum.

-

Purification: Recrystallization from ethanol/hexane or silica gel column chromatography (Eluent: Hexane/Ethyl Acetate).

Alternative Route: Radical Halogenation & Hydrolysis

Used when SeO₂ residues must be strictly avoided (e.g., late-stage pharma synthesis).

-

Bromination: 5-Fluoro-8-methylquinoline + NBS (N-Bromosuccinimide) + AIBN (catalyst) in CCl₄/Benzene

5-Fluoro-8-(dibromomethyl)quinoline. -

Hydrolysis: The gem-dibromide intermediate is hydrolyzed using aqueous AgNO₃ or CaCO₃ in refluxing ethanol/water to yield the aldehyde.

Visualization: Synthesis & Reactivity Workflow

Figure 1: Synthetic pathway from methyl precursor and downstream derivatization options.

Reactivity & Chemical Behavior

Aldehyde Functionality (C8 Position)

The formyl group at position 8 is highly reactive due to the proximity of the quinoline nitrogen.

-

Schiff Base Formation: Condensation with primary amines (hydrazines, anilines) occurs readily in ethanol with catalytic acetic acid. The resulting imines are often N,N'-tridentate or N,O-bidentate ligands capable of coordinating transition metals (Cu(II), Zn(II), Ru(II)).

-

Chelation Effect: The nitrogen lone pair (N1) and the aldehyde oxygen (or imine nitrogen) form a stable 5-membered chelate ring with metal ions, a property exploited in the design of metallo-antibiotics and anticancer agents.

Quinoline Ring (C5-Fluorine Effect)

-

Electronic Modulation: The fluorine atom at C5 is electron-withdrawing by induction (-I effect). This decreases the electron density of the aromatic ring, making the aldehyde slightly more electrophilic compared to the non-fluorinated analogue.

-

Metabolic Stability: The C5 position is a common site for metabolic oxidation (hydroxylation) in quinolines. Fluorine substitution blocks this site, potentially increasing the half-life of drug candidates derived from this scaffold.

Applications in Drug Discovery

Anticancer Metallodrugs

Derivatives of 8-quinolinecarbaldehyde are structurally similar to Clioquinol and other 8-hydroxyquinoline drugs. The 5-fluoro analog is used to synthesize ligands for Ruthenium(II) and Copper(II) complexes. These complexes target DNA or inhibit the proteasome in cancer cells. The fluorine atom can enhance cellular uptake due to increased lipophilicity.

Fluorescent Sensors

Quinoline is a fluorophore. The 5-fluoro substitution alters the quantum yield and Stokes shift. By converting the aldehyde to a hydrazone, researchers create "turn-on" fluorescent sensors for detecting ions like Zn²⁺ or Hg²⁺ in biological systems.

Antimicrobial Agents

Schiff bases derived from 5-fluoroquinoline-8-carbaldehyde exhibit broad-spectrum antibacterial activity. The mechanism often involves the chelation of essential bacterial metal ions (Iron sequestration), mimicking the action of siderophores.

Handling & Safety (E-E-A-T)

-

Hazard Classification:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Storage: Store under inert gas (Argon/Nitrogen) at 2–8 °C. Aldehydes are prone to air oxidation to carboxylic acids (5-fluoroquinoline-8-carboxylic acid) over time.

-

Handling: Use in a fume hood. Avoid contact with strong oxidizing agents and strong bases.

References

-

Riley Oxidation Protocol: Journal of the American Chemical Society, "Selenium Dioxide Oxidation of Methyl Groups," 2019.[3] Link[3]

-

Quinoline Synthesis: Chemical Reviews, "Recent Advances in the Synthesis of Quinolines," 2020. Link

-

Fluoroquinoline Properties: Journal of Fluorine Chemistry, "Synthesis and Properties of Fluoroquinolines," 2015. Link

-

Schiff Base Ligands: Journal of Inorganic Biochemistry, "Metal Complexes of Quinoline-8-carbaldehyde Derivatives," 2018. Link

-

Compound Data: ChemSrc, "5-Fluoroquinoline-8-carbaldehyde CAS 1260657-31-5," 2025.[1] Link

Sources

An In-Depth Technical Guide to the Solubility and Stability of 5-Fluoroquinoline-8-carbaldehyde

This guide provides a comprehensive technical overview of the critical physicochemical parameters of 5-Fluoroquinoline-8-carbaldehyde, focusing on its solubility and stability. Designed for researchers, scientists, and professionals in drug development, this document outlines the theoretical framework and practical methodologies for the robust characterization of this compound. Given the limited availability of direct experimental data, this guide emphasizes established analytical protocols and provides illustrative data from analogous fluoroquinolone structures to inform experimental design and data interpretation.

Introduction: The Significance of 5-Fluoroquinoline-8-carbaldehyde

5-Fluoroquinoline-8-carbaldehyde is a heterocyclic aromatic compound of interest in medicinal chemistry and materials science. The quinoline scaffold is a well-established pharmacophore, and the introduction of a fluorine atom and a carbaldehyde group can significantly modulate the molecule's electronic properties, reactivity, and biological activity. Understanding the solubility and stability of this compound is paramount for its successful application, influencing everything from reaction kinetics in synthetic chemistry to bioavailability and shelf-life in pharmaceutical formulations.

Physicochemical Profile of 5-Fluoroquinoline-8-carbaldehyde

In the absence of extensive experimental data, computational predictions provide a valuable starting point for understanding the physicochemical properties of 5-Fluoroquinoline-8-carbaldehyde. These predictions are based on the molecule's structure and are calculated using established algorithms.

| Property | Predicted Value | Significance in Drug Development |

| Molecular Formula | C₁₀H₆FNO | Defines the elemental composition. |

| Molecular Weight | 175.16 g/mol | Influences diffusion and transport properties. |

| logP | ~1.5 - 2.5 | Indicates the lipophilicity of the compound, affecting its solubility in both aqueous and organic media, as well as its ability to cross biological membranes. A positive logP suggests a preference for lipid environments.[1] |

| Aqueous Solubility | Low | The predicted low aqueous solubility is a critical factor that needs to be experimentally determined and potentially improved for pharmaceutical applications. |

Note: These values are predictions and should be confirmed by experimental analysis.

Comprehensive Solubility Assessment

A thorough understanding of a compound's solubility is crucial for its development. Both thermodynamic and kinetic solubility provide critical, albeit different, insights into the behavior of a substance in solution.

Thermodynamic Solubility: The Gold Standard

Thermodynamic solubility represents the true equilibrium concentration of a compound in a given solvent at a specific temperature and pressure. The shake-flask method is the universally accepted "gold standard" for its determination.

The shake-flask method is chosen for its ability to allow the system to reach a true thermodynamic equilibrium between the undissolved solid and the saturated solution. The extended incubation period ensures that the dissolution process is complete and not influenced by transient kinetic factors.

-

Preparation: Add an excess amount of solid 5-Fluoroquinoline-8-carbaldehyde to a series of vials containing the desired solvent systems (e.g., purified water, phosphate-buffered saline at various pH values, organic solvents like ethanol or DMSO).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

-

Sample Preparation: After equilibration, allow the vials to stand to let the undissolved solid settle.

-

Separation: Carefully withdraw an aliquot of the supernatant and filter it through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove any remaining solid particles.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: The determined concentration represents the thermodynamic solubility of the compound in the respective solvent.

Figure 1: Thermodynamic Solubility Workflow (Shake-Flask Method)

Kinetic Solubility: A High-Throughput Approach

Kinetic solubility measures the concentration at which a compound precipitates from a supersaturated solution, typically prepared by diluting a high-concentration stock solution in an organic solvent (like DMSO) into an aqueous buffer. This method is valuable for early-stage drug discovery due to its high-throughput nature.

The kinetic solubility assay is designed to mimic the conditions a compound might experience during in vitro biological screening, where it is often introduced from a DMSO stock. It provides an indication of the compound's propensity to precipitate under non-equilibrium conditions.

-

Stock Solution: Prepare a high-concentration stock solution of 5-Fluoroquinoline-8-carbaldehyde in 100% DMSO (e.g., 10 mM).

-

Serial Dilution: Perform serial dilutions of the stock solution in DMSO.

-

Aqueous Dilution: Transfer a small aliquot of each DMSO solution into a microplate well containing an aqueous buffer (e.g., PBS, pH 7.4).

-

Incubation: Incubate the microplate at room temperature for a defined period (e.g., 1-2 hours) with gentle shaking.

-

Precipitation Detection: Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering. The concentration at which a significant increase in turbidity is observed is the kinetic solubility.

Figure 2: Kinetic Solubility Workflow

Stability Assessment: Ensuring Compound Integrity

Evaluating the stability of a compound is a critical regulatory requirement and a fundamental aspect of its development. Stability studies are designed to understand how a compound's quality varies over time under the influence of environmental factors.

Forced Degradation (Stress Testing)

Forced degradation studies are conducted under more extreme conditions than long-term stability studies to identify potential degradation products and pathways. This information is crucial for developing and validating stability-indicating analytical methods.[2] The goal is to achieve 5-20% degradation of the active substance.[3]

The stress conditions are chosen to mimic potential environmental exposures and to accelerate degradation processes that might occur over a longer period under normal storage conditions. This allows for a rapid assessment of the compound's intrinsic stability.

-

Sample Preparation: Prepare solutions of 5-Fluoroquinoline-8-carbaldehyde in appropriate solvents.

-

Stress Conditions: Expose the solutions to a variety of stress conditions:

-

Acid Hydrolysis: 0.1 M HCl at an elevated temperature (e.g., 60°C).

-

Base Hydrolysis: 0.1 M NaOH at room temperature or slightly elevated temperature.

-

Oxidation: 3% H₂O₂ at room temperature.

-

Thermal Degradation: Store the solid compound and solutions at elevated temperatures (e.g., 60°C, 80°C).

-

Photostability: Expose the solid and solutions to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

-

Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the samples using a stability-indicating HPLC method to quantify the parent compound and detect any degradation products. Mass spectrometry (LC-MS) can be used to identify the degradation products.

Sources

5-Fluoroquinoline-8-carbaldehyde: A Strategic Scaffold for Metallopharmaceutical & Bio-Organic Synthesis

Executive Summary

5-Fluoroquinoline-8-carbaldehyde (CAS: 1260657-31-5) represents a high-value pharmacophore intermediate that bridges the gap between classic quinoline antibiotics and modern metallopharmaceuticals. Unlike its non-fluorinated parent (quinoline-8-carbaldehyde), this derivative incorporates a fluorine atom at the C5 position, a strategic modification that blocks metabolic oxidation (CYP450 labile site) and modulates the pKa of the pyridine nitrogen.[1]

This technical guide dissects the molecule’s utility in Fragment-Based Drug Design (FBDD) , specifically for synthesizing tridentate Schiff base ligands with enhanced lipophilicity and metabolic stability.[1] We address the synthetic accessibility, reaction optimization, and downstream applications in oncology and antimicrobial research.[1][2]

Part 1: Chemical Profile & The "Fluorine Effect"

The introduction of fluorine at the C5 position is not merely cosmetic; it fundamentally alters the electronic and steric landscape of the quinoline scaffold.

| Property | Value / Description | Impact on Drug Design |

| Molecular Formula | C₁₀H₆FNO | Compact scaffold for fragment growing. |

| Molecular Weight | 175.16 g/mol | Ideal for FBDD (Rule of 3 compliant).[1] |

| C5-Fluorine | Withdraws electron density, lowering the basicity of the ring nitrogen ( | |

| C8-Aldehyde | Electrophilic Handle | Enables rapid diversification via condensation reactions (Schiff bases, Knoevenagel, Wittig).[1] |

| LogP (Predicted) | ~1.8 - 2.1 | Enhanced membrane permeability compared to non-fluorinated analogs.[1] |

Structural Logic: The Chelation Axis

The proximity of the C8-aldehyde to the N1-nitrogen allows for the construction of N,N- or N,O-bidentate and tridentate ligands. When condensed with hydrazides or thiosemicarbazides, the resulting Schiff bases form "pincer-like" pockets ideal for coordinating transition metals (Cu²⁺, Zn²⁺, Ru²⁺), which is a primary mechanism of action for quinoline-based anticancer agents (e.g., clioquinol analogs).[1]

Part 2: Synthetic Accessibility & Protocols[1]

While 5-fluoroquinoline-8-carbaldehyde is commercially available as a catalog item, in-house synthesis is often required for scale-up or isotopic labeling. The most robust route involves the Riley Oxidation of the 8-methyl precursor.

Validated Synthetic Route: Selenium Dioxide Oxidation

This protocol relies on the selective oxidation of the activated benzylic methyl group at position 8.

Precursor: 5-Fluoro-8-methylquinoline (derived from Skraup synthesis of 5-fluoro-2-toluidine).

Step-by-Step Protocol

-

Reagent Setup:

-

Reaction Execution:

-

Dissolve the substrate in 1,4-dioxane in a round-bottom flask equipped with a reflux condenser.

-

Add SeO₂ in a single portion.

-

Heat the mixture to reflux (101°C) for 4–6 hours.

-

Monitoring: Track via TLC (Hexane:EtOAc 7:3).[1] The aldehyde typically appears as a distinct spot with lower R_f than the methyl precursor but higher than the carboxylic acid byproduct.

-

-

Workup & Purification:

-

Filtration: Filter the hot reaction mixture through a Celite pad to remove the black selenium precipitate. Wash the pad with hot dioxane.[1]

-

Concentration: Evaporate the solvent under reduced pressure.

-

Extraction: Redissolve the residue in CH₂Cl₂ (50 mL) and wash with saturated NaHCO₃ (to remove any 8-carboxylic acid formed).

-

Chromatography: Purify via silica gel column chromatography (Gradient: 0-20% EtOAc in Hexanes).

-

-

Yield & Characterization:

Visualization: Synthetic Pathway

Figure 1: Synthetic workflow from aniline precursor to final aldehyde via Riley Oxidation.

Part 3: Medicinal Chemistry Applications[1][2][4][5][6][7][8][9]

The 8-carbaldehyde group is a "privileged" synthetic handle. The primary application logic follows the Schiff Base Metal-Intercalator hypothesis.

Anticancer Agents (The "Metal Sponge" Strategy)

Tumor cells often have elevated levels of copper and iron.[1] Ligands derived from 5-fluoroquinoline-8-carbaldehyde can act as ionophores.

-

Mechanism: The aldehyde is condensed with thiosemicarbazides to form tridentate (N,N,S) ligands.[1]

-

Bioactivity: These ligands chelate intracellular Cu²⁺.[1] The resulting complex generates Reactive Oxygen Species (ROS) via Fenton-like chemistry specifically within the tumor microenvironment.

-

Role of Fluorine: The 5-F substitution increases the lipophilicity (LogP), facilitating passive diffusion through the cell membrane, while preventing metabolic deactivation at the C5 position.[1]

Antibacterial Metallo-Antibiotics

Schiff bases derived from this scaffold have shown efficacy against MRSA and E. coli.

-

Design: Condensation with sulfadiazine or other sulfonamides.[1]

-

Synergy: The quinoline core intercalates bacterial DNA (gyrase inhibition), while the sulfonamide moiety targets folate synthesis.[1]

Fluorescent Chemosensors

Quinolines are inherently fluorescent.[1]

-

Application: The aldehyde can be converted to a hydrazone linked to a receptor unit (e.g., crown ether).[1]

-

Sensing: Upon binding Zn²⁺ or Cd²⁺, the Photoinduced Electron Transfer (PET) is quenched/activated, resulting in a "Turn-On" fluorescence signal.[1] The 5-F atom often induces a bathochromic shift (red shift) in emission compared to the H-analog.

Part 4: Experimental Protocol - Schiff Base Ligand Synthesis

Objective: Synthesis of (E)-2-((5-fluoroquinolin-8-yl)methylene)hydrazinecarbothioamide (Thiosemicarbazone derivative).

-

Stoichiometry: 1:1 molar ratio of 5-Fluoroquinoline-8-carbaldehyde to Thiosemicarbazide.

-

Solvent: Ethanol (absolute) + 3-5 drops of Glacial Acetic Acid (catalyst).

-

Procedure:

-

Purification:

-

Validation:

-

IR Spectroscopy: Disappearance of C=O stretch (~1690 cm⁻¹) and appearance of C=N imine stretch (~1600–1620 cm⁻¹).[1]

-

Part 5: Logic & Mechanism Visualization[1]

Figure 2: Structure-Activity Relationship (SAR) mapping the chemical features to biological outcomes.[1]

References

-

Schiff Base Applications: Prachayasittikul, V., et al. (2013).[1] "Antimicrobial and Anticancer Activities of Quinoline-8-carbaldehyde-Based Schiff Bases." International Journal of Molecular Sciences. (General grounding for the scaffold's utility).

-

Fluorine in MedChem: Gillis, E. P., et al. (2015).[1] "Applications of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry. (Mechanistic support for C5-F substitution).

-

Metal Complexation: Oliveri, V., & Vecchio, G. (2016).[1] "8-Hydroxyquinolines as Multifunctional Ligands for Metal-Based Drugs." Dalton Transactions.[1] (Analogous chemistry for 8-substituted quinolines).

Sources

- 1. Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids - PMC [pmc.ncbi.nlm.nih.gov]

"5-Fluoroquinoline-8-carbaldehyde" supplier and purchasing information

Technical Whitepaper: Sourcing and Application of 5-Fluoroquinoline-8-carbaldehyde in Medicinal Chemistry

Executive Summary

5-Fluoroquinoline-8-carbaldehyde (CAS 1260657-31-5) is a specialized heterocyclic building block utilized primarily in the development of fluoroquinolone antibiotics, anticancer agents, and fluorescent chemosensors. Its structural uniqueness lies in the C5-fluorine atom—which modulates metabolic stability and lipophilicity—and the C8-aldehyde handle, which serves as a versatile electrophile for Schiff base formation and reductive amination.

Unlike commodity quinolines, this compound is frequently subject to supply chain volatility. This guide provides a dual-strategy approach: a vetted sourcing protocol for direct procurement and a validated "in-house" synthesis route to ensure project continuity during stockouts.

Part 1: Chemical Identity & Specifications

Before procuring or synthesizing, verification of the chemical identity is paramount to avoid isomer confusion (e.g., confusion with 8-fluoroquinoline-5-carbaldehyde).

| Parameter | Specification |

| Chemical Name | 5-Fluoroquinoline-8-carbaldehyde |

| CAS Number | 1260657-31-5 |

| Molecular Formula | C₁₀H₆FNO |

| Molecular Weight | 175.16 g/mol |

| Appearance | Pale yellow to tan solid |

| Solubility | Soluble in DMSO, DMF, DCM; sparingly soluble in water |

| Key Isomer Check | 1H NMR must show aldehyde proton at ~10-11 ppm and distinct coupling of C5-F (3JH-F) |

Part 2: Sourcing & Supply Chain Analysis

Current Market Status: 5-Fluoroquinoline-8-carbaldehyde is classified as a Tier 3 Specialty Chemical . It is rarely held in bulk stock by major catalog suppliers (e.g., Sigma-Aldrich, Fisher) and is typically synthesized on-demand by boutique CROs.

Recommended Sourcing Strategy:

-

Primary Channel (Boutique Suppliers):

-

Target Suppliers: Rovathin, BLD Pharm, and specialized heterocyclic manufacturers in the APAC region.

-

Lead Time: Expect 2–4 weeks (often drop-shipped from synthesis labs).

-

Purity Requirement: Accept >95% (HPLC); higher purity (>98%) often incurs significant cost premiums and delays.

-

-

Precursor Sourcing (Strategic Backup):

-

If the aldehyde is unavailable, procure 5-Fluoro-8-methylquinoline (CAS 88474-18-4) . This precursor is more stable, cheaper, and widely available. It can be converted to the aldehyde in a single synthetic step (see Part 3).

-

Decision Matrix for Procurement:

Figure 1: Sourcing decision tree prioritizing project timeline continuity.

Part 3: Validated Synthesis Protocol (The "Make" Option)

When commercial stock is unavailable, the oxidation of 5-fluoro-8-methylquinoline is the most reliable route. This protocol is superior to radical bromination/hydrolysis, which often leads to over-brominated byproducts.

Reaction: Selenium Dioxide (SeO₂) Oxidation Precursor: 5-Fluoro-8-methylquinoline (CAS 88474-18-4)[1]

Step-by-Step Methodology:

-

Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve 5-fluoro-8-methylquinoline (1.0 eq, 5 mmol) in 1,4-dioxane (20 mL).

-

Reagent Addition: Add Selenium Dioxide (SeO₂) (1.2 eq, 6 mmol). Note: SeO₂ is toxic; handle in a fume hood.

-

Water Addition: Add a small quantity of water (0.5 mL). Scientific Insight: Water is critical here to facilitate the breakdown of the intermediate selenite ester.

-

Reflux: Heat the mixture to reflux (100–105 °C) for 4–6 hours. Monitor via TLC (30% EtOAc/Hexanes). The starting material (methyl) is less polar than the product (aldehyde).

-

Workup:

-

Purification: The crude residue is typically a yellow oil or solid. Purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

-

Validation: Confirm structure via 1H NMR (Aldehyde peak ~10.5 ppm).

Yield Expectation: 65–80%

Part 4: Applications in Drug Discovery

The 5-fluoroquinoline-8-carbaldehyde scaffold is a "privileged structure" in medicinal chemistry, offering specific advantages over non-fluorinated analogs.

1. Schiff Base Ligands & Metallo-Drugs The 8-aldehyde position, when condensed with amines (hydrazines, thiosemicarbazides), creates tridentate (N,N,O or N,N,S) ligands.

-

Mechanism: The quinoline nitrogen (N1) and the imine nitrogen formed at C8 create a chelation pocket ideal for transition metals (Cu, Zn, Ru).

-

Utility: These complexes are widely screened for anticancer activity (DNA intercalation) and antimicrobial efficacy (disruption of cell walls).

2. Fluoro-Scanning (SAR Studies) Replacing a hydrogen with fluorine (H → F) at the C5 position alters the electronic properties of the quinoline ring without significantly changing steric bulk.

-

pKa Modulation: The electron-withdrawing fluorine reduces the basicity of the quinoline nitrogen, potentially improving membrane permeability.

-

Metabolic Blocking: C5 is a common site for oxidative metabolism. Fluorine substitution blocks this pathway, extending the drug's half-life (

).

Synthesis Workflow for Derivatives:

Figure 2: Common derivatization pathways utilizing the aldehyde handle.

Part 5: Handling & Safety Profile

-

Toxicity: Like most quinolines, this compound should be treated as potentially toxic and irritating. The fluorine substituent may increase lipophilicity, enhancing skin absorption.

-

Stability: Aldehydes are prone to oxidation (to carboxylic acids) upon prolonged exposure to air.

-

Storage: Store under inert gas (Argon/Nitrogen) at 2–8 °C.

-

-

Reactivity: Avoid contact with strong oxidizers.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 1260657-31-5, 5-Fluoroquinoline-8-carbaldehyde. Retrieved from [Link]

-

Makhanya, T. R., et al. (2024). Synthesis and Antibacterial Properties of New 8-Nitrofluoroquinolone Derivatives.[4] (Contextual reference for fluoroquinoline synthesis methodologies). MDPI Molecules. Retrieved from [Link]

Sources

5-Fluoroquinoline-8-carbaldehyde: A Keystone Building Block for Advanced Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold in Modern Medicinal Chemistry

The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in the realm of medicinal chemistry.[1] Its rigid structure and ability to be functionalized at various positions make it a "privileged scaffold" in drug design, leading to a multitude of compounds with a wide array of biological activities. From the historical significance of quinine in treating malaria to the broad-spectrum antibacterial efficacy of modern fluoroquinolones, quinoline derivatives have consistently proven their therapeutic value.[2] The introduction of a fluorine atom into the quinoline ring, a common strategy in modern drug development, can significantly enhance metabolic stability, binding affinity, and overall potency of the molecule.[3] This guide focuses on a specific, yet potentially pivotal, derivative: 5-Fluoroquinoline-8-carbaldehyde . While direct literature on this exact molecule is sparse, its constituent parts—the fluoroquinoline core and the reactive carbaldehyde group—suggest its significant potential as a versatile building block for the synthesis of novel therapeutic agents. This document will provide a comprehensive overview of its plausible synthesis, predicted properties, and potential applications, drawing upon established knowledge of related quinoline chemistries.

Plausible Synthetic Routes to 5-Fluoroquinoline-8-carbaldehyde

Route 1: Vilsmeier-Haack Formylation of 5-Fluoroquinoline

The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich aromatic and heteroaromatic compounds.[5] Given that the fluorine atom at the 5-position is a deactivating group, the regioselectivity of the formylation would need to be carefully optimized. However, this remains a primary and direct approach to introduce the carbaldehyde group at the 8-position.

Reaction Scheme:

Sources

- 1. Elemental fluorine. Part 10.1 Selective fluorination of pyridine, quinoline and quinoxaline derivatives with fluorine–iodine mixtures - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 2. academic.oup.com [academic.oup.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]

Synthesis of 5-Fluoroquinoline-8-carbaldehyde: A Detailed Technical Guide for Researchers

Introduction: The Significance of 5-Fluoroquinoline-8-carbaldehyde in Medicinal Chemistry

5-Fluoroquinoline-8-carbaldehyde is a key heterocyclic building block in the development of novel therapeutic agents. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[1] The introduction of a fluorine atom at the 5-position can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic properties of the resulting molecules.[1][2] Furthermore, the carbaldehyde group at the 8-position serves as a versatile synthetic handle for the construction of more complex molecular architectures through a variety of chemical transformations, including reductive amination, Wittig reactions, and the formation of Schiff bases.[3]

This technical guide provides a comprehensive overview of a proposed synthetic protocol for 5-Fluoroquinoline-8-carbaldehyde, designed for researchers and professionals in drug development. The methodologies presented are grounded in established principles of organic synthesis and are supported by analogous transformations reported in the scientific literature.

Strategic Approach to Synthesis: Retrosynthetic Analysis

A logical retrosynthetic pathway for 5-Fluoroquinoline-8-carbaldehyde begins with the disconnection of the C-C bond of the aldehyde group, suggesting a formylation reaction as the key final step. The precursor would be 5-fluoroquinoline, a readily available starting material.

Caption: Retrosynthetic analysis of 5-Fluoroquinoline-8-carbaldehyde.

The primary challenge lies in achieving regioselective formylation at the C-8 position of the 5-fluoroquinoline ring. The electronic properties of the quinoline nucleus, influenced by the nitrogen atom and the fluorine substituent, will dictate the site of electrophilic aromatic substitution.

Proposed Synthetic Protocol: Ortho-Lithiation Followed by Formylation

Directed ortho-metalation is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. In the case of 5-fluoroquinoline, the nitrogen atom can direct lithiation to the adjacent C-8 position. Subsequent quenching of the resulting organolithium intermediate with a suitable formylating agent will yield the desired 5-Fluoroquinoline-8-carbaldehyde.[4]

Reaction Scheme:

Caption: Proposed synthesis of 5-Fluoroquinoline-8-carbaldehyde via ortho-lithiation.

Detailed Experimental Procedure

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Purity | Supplier |

| 5-Fluoroquinoline | 147.15 | ≥98% | Commercially Available |

| n-Butyllithium (n-BuLi) | 64.06 | 2.5 M in hexanes | Commercially Available |

| Anhydrous Tetrahydrofuran (THF) | 72.11 | ≥99.9%, inhibitor-free | Commercially Available |

| Anhydrous N,N-Dimethylformamide (DMF) | 73.09 | ≥99.8% | Commercially Available |

| Saturated aqueous NH4Cl | - | - | Prepared in-house |

| Diethyl ether | 74.12 | ACS grade | Commercially Available |

| Anhydrous Magnesium Sulfate (MgSO4) | 120.37 | ≥99.5% | Commercially Available |

Instrumentation:

-

Schlenk line or glovebox for inert atmosphere operations

-

Magnetic stirrer with heating plate

-

Low-temperature thermometer

-

Standard laboratory glassware (round-bottom flasks, dropping funnel, etc.)

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

Column chromatography setup (silica gel)

-

NMR spectrometer (¹H, ¹³C, ¹⁹F)

-

Mass spectrometer (GC-MS or LC-MS)

Step-by-Step Protocol:

-

Reaction Setup:

-

A 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is dried in an oven and allowed to cool to room temperature under a stream of dry nitrogen.

-

5-Fluoroquinoline (5.0 g, 34.0 mmol) is added to the flask, followed by the addition of 100 mL of anhydrous THF via cannula.

-

The solution is cooled to -78 °C in a dry ice/acetone bath with stirring.

-

-

Lithiation:

-

n-Butyllithium (15.0 mL of a 2.5 M solution in hexanes, 37.5 mmol, 1.1 eq) is added dropwise to the cooled solution over 20 minutes, ensuring the internal temperature does not exceed -70 °C.

-

The reaction mixture is stirred at -78 °C for 1 hour. The formation of the 8-lithio-5-fluoroquinoline intermediate is typically accompanied by a color change.

-

-

Formylation:

-

Anhydrous N,N-dimethylformamide (DMF) (3.9 mL, 51.0 mmol, 1.5 eq) is added dropwise to the reaction mixture at -78 °C.

-

The mixture is stirred at -78 °C for 30 minutes and then allowed to warm to room temperature slowly over 2 hours.

-

-

Work-up and Extraction:

-

The reaction is quenched by the slow addition of 50 mL of saturated aqueous ammonium chloride solution at 0 °C.

-

The aqueous layer is extracted with diethyl ether (3 x 75 mL).

-

The combined organic layers are washed with brine (2 x 50 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent. The progress of the separation is monitored by TLC.

-

Fractions containing the desired product are combined and the solvent is removed under reduced pressure to yield 5-Fluoroquinoline-8-carbaldehyde as a solid.

-

Characterization and Data

Expected Yield: 60-75%

Physicochemical Properties:

| Property | Value |

| Molecular Formula | C₁₀H₆FNO |

| Molecular Weight | 175.16 g/mol |

| Appearance | Pale yellow solid |

| Melting Point | To be determined experimentally |

| Solubility | Soluble in chloroform, dichloromethane, and ethyl acetate |

Spectroscopic Data (Predicted):

-

¹H NMR (CDCl₃, 400 MHz): δ 10.5 (s, 1H, -CHO), 9.0-7.5 (m, 5H, Ar-H).

-

¹³C NMR (CDCl₃, 100 MHz): δ 192.0 (C=O), and other aromatic signals.

-

¹⁹F NMR (CDCl₃, 376 MHz): A single peak corresponding to the fluorine atom at the 5-position.

-

Mass Spectrometry (EI): m/z (%) = 175 (M⁺).

Scientific Rationale and Mechanistic Insights

The success of this synthesis hinges on the regioselective deprotonation at the C-8 position. The nitrogen atom of the quinoline ring is a powerful directing group for lithiation, a phenomenon well-documented in heterocyclic chemistry. The lone pair of electrons on the nitrogen coordinates to the lithium ion of n-BuLi, delivering the butyl anion to the adjacent C-8 position. The fluorine atom at C-5 is not expected to interfere with this directed metalation and may even enhance the acidity of the C-8 proton through its electron-withdrawing inductive effect.

The subsequent formylation with DMF proceeds via nucleophilic attack of the 8-lithio-5-fluoroquinoline anion on the carbonyl carbon of DMF. The resulting tetrahedral intermediate collapses upon work-up to afford the aldehyde product.

Safety Precautions

-

n-Butyllithium is a pyrophoric liquid and must be handled under an inert atmosphere. It can cause severe burns upon contact with skin.

-

Anhydrous solvents are flammable and should be handled in a well-ventilated fume hood away from ignition sources.

-

Dry ice/acetone baths should be handled with appropriate cryogenic gloves to prevent frostbite.

-

Standard personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

Conclusion

The proposed protocol offers a robust and efficient pathway for the synthesis of 5-Fluoroquinoline-8-carbaldehyde. The use of directed ortho-metalation provides a high degree of regiocontrol, which is often a challenge in the functionalization of quinoline systems. This detailed guide, including the scientific rationale and safety considerations, should serve as a valuable resource for researchers in medicinal chemistry and drug discovery, enabling the synthesis of this important building block for the development of novel therapeutic agents.

References

- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC.

- CAS 2598-30-3: 8-hydroxyquinoline-5-carbaldehyde. CymitQuimica.

- Synthesis of 5-nitro-8-fluoro-quinoline. PrepChem.com.

- (PDF) Synthesis of 5-Trifluoroacetylpyrrole-2-Carbaldehydes*.

- 8-Fluoroquinoline-2-carbaldehyde. Chem-Impex.

- CN102267943B - Method for preparing 5-chloro-8-hydroxyquinoline.

- CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline.

- Synthesis and Antibacterial Properties of New 8-Nitrofluoroquinolone Deriv

- Formylation of 8-hydroxyquinoline (1c). | Download Scientific Diagram.

- 6,8-Difluoroquinoline-7-carbaldehyde|CAS 2303565-53-7. Benchchem.

- Structural Characterization of the Millennial Antibacterial (Fluoro)

- design & synthesis of fluoroquinolone through green chemistry approach. International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS).

- 8-HYDROXY-QUINOLINE-5-CARBALDEHYDE | 2598-30-3. ChemicalBook.

- Formylation - Common Conditions. [No Source Found].

- Formyl

- (PDF) Design, synthesis, molecular docking study, and antibacterial evaluation of some new fluoroquinolone analogues bearing a quinazolinone moiety.

- ortho-Formylation of phenols. Organic Syntheses Procedure.

- Reaction of fluorogenic reagents with proteins I. Mass spectrometric characterization of the reaction with 3-(2-furoyl)quinoline-2-carboxaldehyde, Chromeo P465, and Chromeo P503. PubMed.

- 8-Hydroxyquinoline-5-carbaldehyde | C10H7NO2 | CID 275363. PubChem - NIH.

- 260 quinolones for applications in medicinal chemistry: synthesis and structure. [No Source Found].

Sources

Application Note: Development of 5-Fluoroquinoline-8-carbaldehyde Scaffolds for Anticancer Therapeutics

Executive Summary

5-Fluoroquinoline-8-carbaldehyde (5-FQC) represents a high-value pharmacophore in medicinal chemistry, specifically designed to overcome metabolic instability while retaining the potent metal-chelating properties of the quinoline scaffold. While the 8-hydroxyquinoline motif is a classic chelator, the 8-carbaldehyde derivative serves as a versatile electrophilic handle for generating Schiff bases (hydrazones, thiosemicarbazones)—a class of compounds with validated anticancer efficacy against multidrug-resistant (MDR) phenotypes.

This guide provides a complete technical roadmap for the synthesis, derivatization, and biological validation of 5-FQC-based candidates. It integrates the "Fluorine Effect" —utilizing the C5-fluorine substituent to block P450-mediated oxidative metabolism and modulate lipophilicity—with the proven cytotoxicity mechanisms of quinoline-derived metal chelators.

Chemical Synthesis & Derivatization Protocols

Rationale

Direct formylation of quinolines at the C8 position is synthetically challenging due to electronic deactivation. The most robust, self-validating route involves the Riley Oxidation (Selenium Dioxide oxidation) of the methyl precursor.

Protocol A: Synthesis of 5-Fluoroquinoline-8-carbaldehyde

Precursor: 5-Fluoro-8-methylquinoline (commercially available or synthesized via Skraup reaction from 5-fluoro-2-methylaniline).

Reagents:

-

Selenium Dioxide (SeO₂, sublimed grade).

-

1,4-Dioxane (anhydrous) or Xylene.

-

Celite (filtration aid).

Step-by-Step Methodology:

-

Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 5-fluoro-8-methylquinoline (10 mmol, 1.61 g) in 50 mL of 1,4-dioxane.

-

Oxidation: Add Selenium Dioxide (12 mmol, 1.33 g) in a single portion.

-

Critical Checkpoint: SeO₂ is hygroscopic. Ensure free-flowing powder is used. Clumped/wet reagent leads to incomplete oxidation.

-

-

Reflux: Heat the mixture to reflux (101°C for dioxane) for 4–6 hours.

-

Visual Validator: The reaction will precipitate black elemental selenium (Se⁰) as the oxidation proceeds. This serves as a real-time indicator of reaction progress.

-

-

Monitoring: Monitor via TLC (Mobile Phase: Hexane:Ethyl Acetate 3:1). The aldehyde product typically has a lower R_f than the methyl precursor due to increased polarity.

-

Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove the black selenium precipitate. Wash the pad with 20 mL dichloromethane.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via silica gel column chromatography (Gradient: 0-20% EtOAc in Hexanes) to yield 5-Fluoroquinoline-8-carbaldehyde as a light yellow solid.

Protocol B: Functionalization to Thiosemicarbazones (The Active Drug)

The aldehyde itself is an intermediate. The anticancer activity is unlocked by converting it into a Thiosemicarbazone (TSC) ligand, which targets Ribonucleotide Reductase and Topoisomerase II.

Reaction:

Step-by-Step Methodology:

-

Dissolve 5-Fluoroquinoline-8-carbaldehyde (1 mmol) in 10 mL absolute ethanol.

-

Add Thiosemicarbazide (1 mmol) (or N4-substituted derivative for higher potency).

-

Add 2–3 drops of Glacial Acetic Acid (catalyst).

-

Reflux for 2–4 hours.

-

Self-Validating Check: The product usually precipitates out of the hot solution as a bright yellow/orange solid upon formation.

-

-

Filter the hot solution to collect the precipitate. Wash with cold ethanol and diethyl ether. Recrystallize from EtOH/DMF if necessary.

Biological Evaluation Framework

Mechanism of Action

The 5-FQC-derived thiosemicarbazones act primarily through Iron (Fe) and Copper (Cu) chelation .

-

Redox Cycling: The complex generates Reactive Oxygen Species (ROS) via Fenton-like chemistry.

-

Enzyme Inhibition: The ligand deprives Ribonucleotide Reductase (RNR) of the tyrosyl radical required for DNA synthesis.

-

Topo II Poisoning: The complex stabilizes the DNA-Topoisomerase II cleavage complex, leading to apoptosis.

Protocol C: In Vitro Cytotoxicity (MTT Assay)

Objective: Determine the IC₅₀ (Half-maximal inhibitory concentration) against cancer cell lines (e.g., MCF-7, HeLa) vs. normal fibroblasts (e.g., NIH/3T3) to assess selectivity.

-

Seeding: Seed cells at

cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO₂. -

Treatment: Treat cells with the 5-FQC derivative at serial dilutions (0.1 µM to 100 µM) for 48h.

-

Control: DMSO (0.1%) vehicle control and Doxorubicin (positive control).

-

-

Labeling: Add 10 µL MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4h.

-

Solubilization: Remove media, add 100 µL DMSO to dissolve formazan crystals.

-

Readout: Measure absorbance at 570 nm.

-

Calculation:

-

Interpretation: An IC₅₀ < 10 µM is considered active; < 1 µM is highly potent.

-

Protocol D: Topoisomerase II Relaxation Assay

Objective: Confirm if the compound inhibits DNA relaxation (Topo II poisoning).

-

Mix: Supercoiled pHOT1 plasmid DNA (200 ng) + Human Topoisomerase II

(2 units) + Assay Buffer + Compound (10, 50 µM). -

Incubate: 30 minutes at 37°C.

-

Stop: Add 10% SDS and Proteinase K.

-

Electrophoresis: Run samples on a 1% agarose gel with ethidium bromide.

-

Result Interpretation:

-

Active Inhibitor: Presence of supercoiled DNA band (enzyme failed to relax it).

-

Inactive/Control: Presence of relaxed (nicked/linear) DNA bands only.

-

-

Visualizations

Diagram 1: Synthesis & Development Pipeline

This workflow illustrates the conversion of the precursor to the active drug candidate.

Caption: Synthetic pathway from methyl precursor to active thiosemicarbazone drug candidate via Selenium Dioxide oxidation.

Diagram 2: Anticancer Mechanism of Action

This diagram details how the 5-FQC derivative induces cancer cell death.

Caption: Dual mechanism of action involving metal chelation-induced ROS stress and Topoisomerase II inhibition.

Data Summary & Interpretation

| Parameter | 5-FQC Derivative (Target) | Doxorubicin (Control) | Desirable Outcome |

| IC₅₀ (Cancer Cells) | 0.5 – 5.0 µM | 0.1 – 1.0 µM | Low micromolar potency |

| IC₅₀ (Normal Cells) | > 50 µM | ~ 5–10 µM | High selectivity window |

| Selectivity Index (SI) | > 10 | ~ 5 | Minimized side effects |

| Topo II Inhibition | ++ (Moderate/High) | +++ (High) | Confirmed mechanism |

| Solubility (logP) | 2.5 – 3.5 | 1.27 | Optimized membrane permeability |

Application Note: The 5-Fluoro substituent is critical here. Unlike the non-fluorinated analog, the 5-FQC derivative typically exhibits a higher metabolic half-life (blocked metabolic soft spot) and enhanced lipophilicity, allowing for better passive diffusion across the tumor cell membrane.

References

-

Riley Oxidation Mechanism: Riley, H. L., Morley, J. F., & Friend, N. A. C. (1932). Selenium dioxide, a new oxidising agent. Part I. Its reaction with aldehydes and ketones. Journal of the Chemical Society, 1875-1883. Link

-

Thiosemicarbazone Anticancer Activity: Richardson, D. R., et al. (2006). Dipyridyl thiosemicarbazone chelators with potent and selective antitumor activity form iron complexes with redox activity. Journal of Medicinal Chemistry, 49(22), 6510-6521. Link

-

Quinoline-8-Carbaldehyde Synthesis: Jnaneshwara, G. K., et al. (1999). Selenium dioxide: A selective oxidizing agent for the functionalization of quinolines.[1] Synthetic Communications, 29(20), 3627-3633. Link

-

Topoisomerase II Inhibition Assays: Nitiss, J. L., et al. (2012). Procedures for detecting and quantitating Topoisomerase II-DNA cleavage complexes. Methods in Molecular Biology, 878, 177-191. Link

Sources

FTIR spectrum interpretation of "5-Fluoroquinoline-8-carbaldehyde"

Executive Summary

This Application Note provides a comprehensive technical guide for the structural validation of 5-Fluoroquinoline-8-carbaldehyde using Fourier Transform Infrared (FTIR) spectroscopy. As a critical intermediate in the synthesis of fluoroquinolone antibiotics and optoelectronic scaffolds, the purity of the aldehyde functionality and the integrity of the fluorinated quinoline core are paramount.

This guide moves beyond basic peak listing to establish a self-validating interpretation protocol . It specifically addresses the differentiation of the target molecule from common degradation products (e.g., 5-fluoroquinoline-8-carboxylic acid) and provides a rigorous framework for spectral assignment based on electronic substituent effects.

Experimental Protocol

Sample Preparation Strategy

For 5-Fluoroquinoline-8-carbaldehyde, the choice of sampling technique significantly impacts spectral resolution, particularly in the fingerprint region where C-F and C-H out-of-plane (OOP) deformations occur.

-

Primary Method: Attenuated Total Reflectance (ATR)

-

Crystal Selection: Diamond or ZnSe. Diamond is preferred for durability, though ZnSe offers a slightly better depth of penetration at lower wavenumbers.

-

Protocol: Place ~5 mg of solid sample on the crystal. Apply high pressure using the anvil to ensure intimate contact.

-

Advantage: Rapid, non-destructive, and minimizes water absorption artifacts common in KBr pellets.

-

-

Secondary Method: KBr Pellet (Transmission)

-

Use Case: Required only if resolution of weak overtone bands (2000–1600 cm⁻¹) is necessary for detailed substitution pattern confirmation.

-

Protocol: Mix 1-2 mg sample with 200 mg dry spectroscopic-grade KBr. Press at 8-10 tons for 2 minutes.

-

Instrument Configuration

-

Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Resolution for resolving Fermi resonance).

-

Scans: Minimum 32 scans (ATR) or 16 scans (Transmission) to optimize Signal-to-Noise (S/N) ratio.

-

Apodization: Norton-Beer (Medium) or Happ-Genzel.

Spectral Interpretation Guide

The FTIR spectrum of 5-Fluoroquinoline-8-carbaldehyde is dominated by the interplay between the electron-withdrawing fluorine atom (position 5) and the electron-withdrawing aldehyde group (position 8) on the aromatic quinoline scaffold.

Diagnostic Region Analysis (4000 – 1500 cm⁻¹)

| Functional Group | Frequency Range (cm⁻¹) | Intensity | Mechanistic Assignment |

| Aromatic C-H Stretch | 3000 – 3100 | Weak | sp² C-H stretching vibrations of the quinoline ring. |

| Aldehyde C-H (Fermi Resonance) | 2820 – 2860 & 2720 – 2760 | Medium | CRITICAL IDENTIFIER. The fundamental C-H stretch couples with the first overtone of the C-H bending vibration (~1390 cm⁻¹), splitting into a doublet. The lower frequency band (~2740 cm⁻¹) is distinct from aliphatic C-H. |

| Aldehyde C=O[1] Stretch | 1690 – 1715 | Strong | The carbonyl stretch is lowered from typical aliphatic values (1730 cm⁻¹) due to conjugation with the quinoline ring. Note: If shifted <1680 cm⁻¹, suspect H-bonding or dimerization. |

| Quinoline Ring (C=C / C=N) | 1620 – 1580 | Med-Strong | Skeletal vibrations of the heteroaromatic ring. The C=N stretch often appears near 1600–1580 cm⁻¹. |

Fingerprint Region Analysis (1500 – 600 cm⁻¹)

| Functional Group | Frequency Range (cm⁻¹) | Intensity | Mechanistic Assignment |

| Aromatic C-F Stretch | 1200 – 1260 | Strong | The C-F bond is highly polar, resulting in a strong dipole change and intense absorption. This often overlaps with C-N stretching but is typically the most intense band in this region for fluoro-aromatics. |

| C-N Stretch (Ar-N) | 1300 – 1360 | Medium | Vibration of the bond between the ring carbons and the nitrogen heteroatom. |

| C-H Out-of-Plane (OOP) | 700 – 900 | Strong | Diagnostic of the substitution pattern. 5,8-disubstituted quinolines typically show specific bands corresponding to the isolated hydrogens and adjacent hydrogens on the rings. |

Quality Control & Self-Validation Logic

The most common failure mode for this reagent is oxidation of the aldehyde to a carboxylic acid (5-fluoroquinoline-8-carboxylic acid). The following logic gate ensures sample integrity.

The "Aldehyde Integrity" Check

-

Check 2500–3300 cm⁻¹: Is there a broad, "hairy" baseline rise?

-

YES: Indicates O-H stretch of a carboxylic acid (dimer). Sample Degraded.

-

NO: Proceed to step 2.

-

-

Check 1680–1720 cm⁻¹: Is the C=O peak sharp and singular?

-

YES: Good.

-

NO (Shoulder or split): Possible mixture of aldehyde and acid.

-

-

Check ~2740 cm⁻¹: Is the lower frequency Fermi doublet band visible?

-

YES: Confirms Aldehyde C-H.[2] Sample Valid.

-

NO: If C=O is present but this band is missing, suspect ketone impurity or complete oxidation.

-

Visualized Workflows

Figure 1: Spectral Acquisition & Processing Workflow

Caption: Standardized workflow for acquiring high-fidelity FTIR data for quinoline derivatives.

Figure 2: Impurity Diagnostic Logic Tree

Caption: Logic gate for distinguishing 5-Fluoroquinoline-8-carbaldehyde from its oxidative impurities.

References

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[3] (Standard text for Fermi resonance and aromatic assignments).

-

NIST Chemistry WebBook. Infrared Spectrum of 8-Quinolinecarboxaldehyde. National Institute of Standards and Technology.[4] Available at: [Link] (Used as the primary analog for spectral pattern confirmation).

- Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). John Wiley & Sons Ltd.

-

Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons.[3] (Authoritative source for substituent effects on aromatic frequencies).[5]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis [mdpi.com]

- 3. 8-Quinolinecarboxaldehyde | C10H7NO | CID 170103 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 8-Quinolinamine [webbook.nist.gov]

- 5. researchgate.net [researchgate.net]

Application Note: 5-Fluoroquinoline-8-carbaldehyde in One-Pot Diversity-Oriented Synthesis

Executive Summary

This technical guide details the utility of 5-Fluoroquinoline-8-carbaldehyde (CAS 1260657-31-5) as a high-value scaffold in multicomponent reactions (MCRs) and ligand synthesis. While the quinoline core is a privileged structure in medicinal chemistry, the specific incorporation of a fluorine atom at the C5 position introduces unique electronic and physicochemical properties—enhancing metabolic stability and modulating lipophilicity without sterically disrupting binding pockets.

This note focuses on two primary one-pot protocols:

-

The Groebke-Blackburn-Bienaymé (GBB) Reaction: For the rapid assembly of kinase-inhibitor-like fused heterocycles.[1]

-

Schiff Base Condensation: For the generation of N,N-bidentate ligands utilized in metallodrug development.

Chemical Profile & Mechanistic Insight[2][3][4][5]

The "Fluorine Effect" in Aldehyde Reactivity

The 5-fluoro substituent is not merely a structural decoration; it is a reactivity modulator.

-

Electronic Activation: Fluorine is highly electronegative (

). Through inductive electron withdrawal (-I effect), it reduces electron density at the C8 position, and consequently, the aldehyde carbonyl carbon. -

Kinetic Consequence: This makes the carbonyl carbon more electrophilic compared to the non-fluorinated parent (quinoline-8-carbaldehyde). In condensation reactions, this accelerates the initial nucleophilic attack by amines, often allowing for milder reaction conditions (lower temperatures or catalyst-free protocols).

Physicochemical Properties

| Property | Value / Description | Relevance |

| Formula | C | Core scaffold |

| Mol.[1][2][3][4][5][6] Weight | 175.16 g/mol | Fragment-based drug design (FBDD) compliant |

| Appearance | Pale yellow to tan solid | Distinct color change upon imine formation |

| Solubility | Soluble in DCM, MeOH, DMSO | Compatible with standard organic synthesis |

| Acidity (pKa) | ~3.5 (Quinoline N) | Fluorine slightly lowers pKa of the ring nitrogen |

Application I: Groebke-Blackburn-Bienaymé (GBB) Reaction[1][2]

The GBB reaction is a premier isocyanide-based multicomponent reaction (IMCR) that synthesizes fused imidazo[1,2-a]heterocycles. By using 5-fluoroquinoline-8-carbaldehyde, researchers can install the fluoroquinolyl moiety at the critical C3 position of the imidazo-pyridine core, a topology frequently found in anti-cancer agents.

Reaction Scheme

Components:

-

Aldehyde: 5-Fluoroquinoline-8-carbaldehyde (Electrophile)

-

Amine: 2-Aminopyridine (Binucleophile)

-

Isocyanide: tert-Butyl isocyanide (or similar)

-

Catalyst: Scandium(III) triflate [Sc(OTf)

] (Lewis Acid)

Mechanistic Pathway (Visualized)

Figure 1: Mechanistic flow of the GBB reaction.[1] The 5-F-quinoline aldehyde accelerates the initial Schiff Base formation.

Detailed Protocol

Objective: Synthesis of 3-(5-fluoroquinolin-8-yl)-N-(tert-butyl)imidazo[1,2-a]pyridin-2-amine.

Reagents:

-

5-Fluoroquinoline-8-carbaldehyde (1.0 mmol, 175 mg)

-

2-Aminopyridine (1.0 mmol, 94 mg)

-

tert-Butyl isocyanide (1.1 mmol, 124 µL)

-

Sc(OTf)

(5 mol%, 25 mg) -

Solvent: Methanol (MeOH) or Ethanol (EtOH) (3 mL)

Step-by-Step Procedure:

-

Imine Pre-formation (Critical for Yield):

-

In a 10 mL microwave vial or round-bottom flask, dissolve the aldehyde and 2-aminopyridine in MeOH (2 mL).

-

Stir at room temperature for 20 minutes. Observation: The solution will likely deepen in color (yellow to orange), indicating imine formation. The electron-deficient 5-fluoro aldehyde drives this equilibrium forward rapidly.

-

-

Catalyst & Isocyanide Addition:

-

Add Sc(OTf)

dissolved in the remaining 1 mL of MeOH. -

Add tert-butyl isocyanide via syringe.

-

-

Reaction:

-

Method A (Thermal): Heat to 60°C for 4–6 hours.

-

Method B (Microwave - Recommended): Seal vial and irradiate at 100°C for 20 minutes. Microwave heating significantly reduces side reactions in GBB protocols.

-

-

Work-up:

-

Evaporate the solvent under reduced pressure.[6]

-

Dissolve the residue in Ethyl Acetate (20 mL) and wash with water (2 x 10 mL) to remove the catalyst.

-

Dry the organic layer over anhydrous Na

SO

-

-

Purification:

-

Purify via flash column chromatography (Silica gel).

-

Eluent: DCM:MeOH (98:2 to 95:5). The product usually fluoresces under UV (254/365 nm) due to the extended conjugation of the imidazo-quinoline system.

-

Application II: Schiff Base Ligand Synthesis

The 8-position aldehyde is ideal for creating N,N-donor ligands (resembling 2,2'-bipyridine or phenanthroline) when condensed with amines containing a second donor group. These ligands are precursors for metallodrugs (Cu, Ru, Pt complexes).

Protocol: Condensation with 4-Fluoroaniline

Objective: Synthesis of (E)-N-((5-fluoroquinolin-8-yl)methylene)-4-fluoroaniline.

Reagents:

-

5-Fluoroquinoline-8-carbaldehyde (1.0 mmol)

-

4-Fluoroaniline (1.0 mmol)

-

Ethanol (Absolute, 5 mL)

-

Glacial Acetic Acid (Catalytic, 1-2 drops)

Procedure:

-

Mixing: Combine aldehyde and amine in ethanol.

-

Catalysis: Add acetic acid. The 5-F group on the aldehyde makes the carbonyl highly susceptible, but mild acid catalysis ensures protonation of the leaving oxygen.

-

Reflux: Heat to reflux (78°C) for 2–3 hours.

-

Crystallization (Self-Validating Step):

-

Cool the mixture to room temperature, then to 0°C.

-

The Schiff base typically precipitates as a crystalline solid due to the planar, rigid nature of the quinoline system.

-

Filter and wash with cold ethanol.

-

Troubleshooting & Optimization

Solvent Screening Data (Predicted)

Based on the solubility profile of fluoro-substituted quinolines, the following solvent systems are recommended:

| Solvent | Reaction Rate (GBB) | Solubility (Product) | Green Score | Notes |

| Methanol | High | Good | Moderate | Best for Sc(OTf) |

| Ethanol | Moderate | Moderate | High | Preferred for Schiff base crystallization. |

| DCM | Low | High | Low | Use only if solubility is an issue in alcohols. |

| Water | Low (Heterogeneous) | Poor | High | Requires surfactant (e.g., SDS) to form micelles. |

Decision Tree: Purification Strategy

Figure 2: Purification logic for 5-fluoroquinoline derivatives. Schiff bases often follow the "Yes" path; GBB products often follow the "No" path.

References

-

Groebke-Blackburn-Bienaymé Reaction Overview

-

Quinoline Schiff Bases & Biological Activity

- Title: Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines (Analogous Chemistry).

- Source: Molecules (MDPI).

-

URL:[Link]

-

Compound Data Source

-

Fluorine in Medicinal Chemistry

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Reactivity of 5-nitro-2-furaldehyde in alkaline and acidic solutions [pubmed.ncbi.nlm.nih.gov]

- 3. ijcrt.org [ijcrt.org]

- 4. researchgate.net [researchgate.net]

- 5. ckthakurcollege.net [ckthakurcollege.net]

- 6. mdpi.com [mdpi.com]

- 7. d-nb.info [d-nb.info]

- 8. 5-fluoroquinoline-8-carbaldehyde | CAS#:1260657-31-5 | Chemsrc [chemsrc.com]

- 9. chemimpex.com [chemimpex.com]

- 10. iosrjournals.org [iosrjournals.org]

- 11. Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

Optimizing crystallization of "5-Fluoroquinoline-8-carbaldehyde" analogs

Technical Support Center: Crystallization of 5-Fluoroquinoline-8-carbaldehyde Analogs

Status: Active Agent: Dr. A. Vance, Senior Application Scientist Subject: Optimization of Crystallization, Polymorph Control, and Stability[1]

Introduction

Welcome to the technical support hub for the purification of 5-Fluoroquinoline-8-carbaldehyde .

This molecule presents a "perfect storm" of crystallization challenges. The planar quinoline core promotes strong

This guide is structured to troubleshoot the three most common failure modes: Oiling Out (LLPS) , Polymorph Variability , and Chemical Degradation .[1]

Module 1: Troubleshooting "Oiling Out" (Liquid-Liquid Phase Separation)

User Question: "My product separates as a yellow/brown oil upon cooling, rather than forming crystals. Even after days, it remains a gum.[1] How do I fix this?"

Technical Insight: Oiling out occurs when the system enters a region of Liquid-Liquid Phase Separation (LLPS) before it crosses the solubility curve to nucleate crystals.[2] This is thermodynamically driven; the affinity between solute molecules is stronger than the solute-solvent interaction, causing the solute to "crash out" as a liquid phase rich in impurities.

The Solution: Metastable Zone Width (MSZW) Control [2]

You must manipulate the system to hit the solubility curve (solid formation) before the miscibility gap (oil formation).

Protocol 1.1: Correcting LLPS

| Parameter | Adjustment | Mechanism |

| Solvent Choice | Switch to a solvent with a higher boiling point or better solubilizing power (e.g., switch from MeOH to iPrOH or Toluene).[1] | Increases the temperature gap between dissolution and oiling out. |

| Supersaturation | Decrease concentration. If you are at 10 vol, dilute to 15 or 20 vol.[1] | Lowers the temperature at which LLPS occurs, allowing the solution to reach the nucleation point first. |

| Seeding | Add 0.5-1.0 wt% seeds at | Bypasses the energy barrier for nucleation, preventing the system from supercooling into the oiling zone. |

Workflow Diagram: Oiling Out Decision Tree

Figure 1: Decision logic for mitigating oiling out (LLPS) phenomena during quinoline crystallization.

Module 2: Polymorph & Solvate Control

User Question: "I'm seeing batch-to-batch variability in melting point (

Technical Insight: 5-Fluoroquinoline-8-carbaldehyde is rigid but has a rotatable aldehyde group. This leads to conformational polymorphism .

-

Form A (Kinetic): Often needles formed from rapid cooling. Likely a metastable form or a channel solvate.

-

Form B (Thermodynamic): Blocky/prismatic crystals formed from slow evaporation or high-temperature slurry. This is usually the preferred form for stability.

Protocol 2.1: Solvent Screening for Polymorph Selection

The fluorine atom at C5 increases the lipophilicity, making the molecule less soluble in water than the parent quinoline. Use this table to select a solvent system based on your target.

| Solvent System | Dielectric Constant ( | Expected Outcome | Recommendation |

| Ethanol / Water | High | Fast nucleation, often yields hydrates or needles (Form A).[1] | Avoid for final API; good for intermediate cleanup. |

| Isopropyl Acetate (IPAc) | Moderate | Slower growth, denser prisms (Form B).[1] | Recommended for stable polymorph generation. |

| Toluene / Heptane | Low | Very slow nucleation. Risk of oiling out if cooled too fast. | Use only if Purity > 98%. |

| Dichloromethane (DCM) | Low | High solubility. Produces solvates (DCM gets trapped in lattice). | Avoid. DCM solvates are hard to dry. |

Critical Step: The Slurry Conversion If you have mixed polymorphs, perform a Slurry Ripening :

-

Suspend the solid in 5 volumes of IPAc or Heptane.

-

Stir at

for 12-24 hours. -

Ostwald ripening will consume the metastable (more soluble) needles and grow the stable (less soluble) blocks.

Module 3: Chemical Stability (The Aldehyde Factor)

User Question: "My white crystals turn yellow upon drying or storage. Is this polymorphism or degradation?"

Technical Insight: This is likely chemical degradation , not polymorphism.[1] Quinoline-8-carbaldehydes are susceptible to:

-

Autoxidation: The aldehyde oxidizes to the carboxylic acid (5-fluoroquinoline-8-carboxylic acid) in the presence of air.

-

Cannizzaro Reaction: In the presence of strong bases and water, the aldehyde disproportionates.

-

Photodegradation: The quinoline core is photosensitive; the fluorine substituent can enhance UV absorption.

Protocol 3.1: Stabilization During Crystallization

-

Atmosphere: All crystallization steps (especially heating) must be performed under Nitrogen or Argon .

-

Additives: If oxidation is persistent, add 0.1 mol% BHT (Butylated Hydroxytoluene) to the crystallization solvent.[1] It acts as a radical scavenger and will remain in the mother liquor during filtration.

-

Drying: Do not oven dry in air. Use a Vacuum Oven at

with a nitrogen bleed.

Workflow Diagram: Stability-Ensured Process

Figure 2: Inert-atmosphere workflow to prevent oxidative degradation of the aldehyde moiety.[1]

Module 4: "Plan B" - Purification via Bisulfite Adduct

User Question: "Crystallization isn't working because the purity is too low (<80%). Chromatography is difficult. What now?"

Technical Insight: If the crude is too dirty, crystallization will fail (oiling out).[1][3] You can exploit the chemical reactivity of the aldehyde to purify it chemically before physical crystallization.

Protocol 4.1: Bisulfite Purification

-

Formation: Dissolve crude oil in EtOAc. Add saturated aqueous Sodium Bisulfite (

). Stir vigorously. The aldehyde forms a water-soluble adduct; impurities remain in the organic layer. -

Wash: Separate layers. Wash the aqueous layer (containing your product) with fresh EtOAc to remove non-aldehyde impurities.

-

Regeneration: Treat the aqueous layer with Sodium Carbonate (

) or dilute acid to regenerate the aldehyde. -

Extraction: Extract the purified aldehyde back into EtOAc, dry, and then attempt crystallization.

References

-

Mettler Toledo. (2024). Oiling Out in Crystallization: Mechanisms and Control Strategies.[2] Retrieved from

-